3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one
Description
3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzodioxole moiety at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a propyl chain at position 2. Chromen-4-ones (flavonoids) are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties . Its synthesis likely follows established protocols for analogous chromenones, such as cyclization of substituted acetic acid precursors .
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-3-5-17-20(13-6-7-16-19(9-13)25-11-24-16)21(23)14-8-12(4-2)15(22)10-18(14)26-17/h6-10,22H,3-5,11H2,1-2H3 |
InChI Key |
LXCIVIWESVQFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one, we compare it with structurally related chromenones from the literature.
Key Observations
Substituent Effects on Physical Properties :
- The benzodioxole group in compound 13 results in a higher melting point (168–170°C) compared to the dimethoxyphenyl analog 14 (127–129°C), likely due to enhanced intermolecular interactions (e.g., π-stacking or dipole-dipole forces).
- The lower synthetic yield of 13 (32%) versus 14 (55%) suggests steric or electronic challenges in introducing the benzodioxole group during cyclization .
Alkyl Chain Influence :
- The target compound’s 6-ethyl and 2-propyl substituents may increase lipophilicity compared to 13 and 14 , which lack alkyl chains. This could enhance membrane permeability in biological systems.
- The methyl-propyl analog in (PubChem) differs only in alkyl positions, but insufficient data limits direct comparisons.
Hydroxyl and Glycosyl Modifications :
- The 7-hydroxy group in the target compound contrasts with the glucosylated derivative in , where the sugar moiety drastically alters solubility and bioavailability. Glucosylation typically reduces cellular uptake but improves water solubility .
Spectral Signatures :
- All chromen-4-ones and chromen-2-ones exhibit strong IR carbonyl stretches (~1,715 cm⁻¹) and distinct MS fragmentation patterns (e.g., m/z 266 for 13 ). The target compound’s mass would likely exceed 300 Da due to its additional substituents.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the coumarin family, exhibits significant biological activities attributed to its unique structural features. The compound is characterized by a chromenone core with hydroxyl and ethyl substituents, alongside a benzo[d][1,3]dioxole moiety. This article reviews its biological activities, including antioxidant, anti-inflammatory, and anticancer properties, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is C19H16O4, with a molecular weight of approximately 324.34 g/mol. Its structure allows for various interactions with biological systems, enhancing its potential therapeutic applications.
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage to cells. Studies have shown that the compound effectively scavenges free radicals in vitro, indicating its potential as a protective agent against oxidative damage.
2. Anti-inflammatory Properties
The anti-inflammatory activity of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been demonstrated through various assays. The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play key roles in inflammation pathways. This inhibition suggests its potential use in treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies have indicated that this compound exhibits anticancer properties. In vitro assays show that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these activities range from 25 to 50 μM, demonstrating a promising therapeutic index compared to conventional chemotherapeutics.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 25 ± 3.95 | Induction of apoptosis |
| HeLa | 45 ± 5.12 | Cell cycle arrest |
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant radical scavenging ability comparable to standard antioxidants like ascorbic acid .
- Anti-inflammatory Effects : Another investigation assessed its effects on COX enzymes in vitro, revealing a potent inhibition of COX-2 activity at concentrations as low as 10 μM .
- Anticancer Efficacy : In vivo studies using xenograft models showed that treatment with the compound significantly reduced tumor growth compared to control groups, further supporting its anticancer potential .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in its structure plays a critical role in scavenging free radicals.
- Inhibition of Pro-inflammatory Pathways : By blocking COX enzymes and reducing cytokine production, it mitigates inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
